molecular formula C10H10N2O B8470536 N-(3-Cyanomethyl-phenyl)-acetamide

N-(3-Cyanomethyl-phenyl)-acetamide

Cat. No.: B8470536
M. Wt: 174.20 g/mol
InChI Key: SIPRDYYMACFDHP-UHFFFAOYSA-N
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Description

N-(3-Cyanomethyl-phenyl)-acetamide (IUPAC name: N-[3-(cyanomethyl)phenyl]acetamide) is a substituted acetamide featuring a cyanomethyl (-CH₂CN) group at the meta position of the phenyl ring. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

N-[3-(cyanomethyl)phenyl]acetamide

InChI

InChI=1S/C10H10N2O/c1-8(13)12-10-4-2-3-9(7-10)5-6-11/h2-4,7H,5H2,1H3,(H,12,13)

InChI Key

SIPRDYYMACFDHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The cyanomethyl group (-CH₂CN) distinguishes N-(3-Cyanomethyl-phenyl)-acetamide from other meta-substituted acetamides. Key comparisons include:

  • N-(3-Nitrophenyl)acetamide (): The nitro group (-NO₂) is strongly electron-withdrawing, comparable to -CH₂CN, but bulkier and less flexible.
  • N-(3-Methylphenyl)-2,2,2-trichloro-acetamide (): A methyl group (-CH₃) is electron-donating, contrasting sharply with the electron-withdrawing -CH₂CN.

Table 1: Substituent Effects on Electronic Properties

Substituent Electron Effect Polarity Hydrogen-Bonding Potential
-CH₂CN (Cyanomethyl) Strongly EW High (polar) Moderate (via nitrile)
-Cl Moderately EW Moderate Low
-NO₂ Strongly EW High Low
-CH₃ ED Low None

EW = Electron-Withdrawing; ED = Electron-Donating .

Physicochemical Properties

  • Melting Points: N-(3-Chlorophenyl)acetamide melts at 349.8 K . N-(3-Nitrophenyl)acetamide (CAS 122-28-1) has a higher melting point (~423–425 K) due to stronger intermolecular interactions from the nitro group . Prediction for this compound: Its polar -CH₂CN group may lower melting points compared to nitro derivatives but increase solubility in polar solvents like DMSO or ethanol.
  • Solubility: Nitrile-containing compounds often exhibit enhanced solubility in aprotic polar solvents. For example, N-(3-Cyanophenyl) derivatives show higher solubility in acetonitrile than chloro analogs .

Pharmacological Activities

  • Analgesic Activity : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide () showed activity comparable to paracetamol .
  • Antimicrobial Activity : Acetamides with sulfonamide groups (e.g., compound 47 in ) exhibited potent activity against gram-positive bacteria and fungi .
  • Anti-Cancer Activity : Quinazoline-sulfonyl acetamides (e.g., compound 38 in ) demonstrated cytotoxicity against HCT-1 and MCF-7 cell lines .

Its polarity could improve blood-brain barrier penetration compared to bulkier nitro derivatives .

Spectroscopic Characteristics

  • ¹H NMR Shifts :

    • In N-(3-Chlorophenyl)acetamide, the aromatic protons resonate at δ 7.2–7.5 ppm, while the N-H proton appears at δ 10.2 ppm .
    • The -CH₂CN group in the target compound would deshield adjacent aromatic protons (δ ~7.4–7.8 ppm) and produce distinct coupling patterns for the -CH₂- moiety (δ 3.8–4.2 ppm) .
  • ¹³C NMR :

    • The nitrile carbon (-CN) typically resonates at δ 115–120 ppm, while the acetamide carbonyl appears at δ 168–170 ppm .

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